molecular formula C12H9F2NO2S B1479270 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid CAS No. 2098117-04-3

4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid

Cat. No.: B1479270
CAS No.: 2098117-04-3
M. Wt: 269.27 g/mol
InChI Key: YZJXWBVPLVILBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid is a high-value chemical reagent designed for advanced research and development, particularly in pharmaceutical and agrochemical discovery. This compound integrates two pharmacologically significant motifs: a nicotinic acid core and a thiophene heterocycle. The thiophene ring system is a privileged structure in medicinal chemistry, known to confer a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The strategic incorporation of the difluoromethyl (HCF2) group at the 4-position is of particular interest. This moiety serves as a versatile and increasingly important bioisostere, offering properties of modulated lipophilicity akin to the trifluoromethyl group while simultaneously possessing the unique ability to function as a hydrogen bond donor . The difluoromethyl group is emerging as a pivotal functional group in modern drug design, especially in the context of developing new compounds that address growing regulatory scrutiny around traditional Per- and Polyfluoroalkyl Substances (PFAS) . Its presence can significantly alter the metabolic stability, bioavailability, and binding characteristics of lead molecules. As a research chemical, this compound is ideally suited for exploratory synthesis, such as in the development of novel heterocyclic scaffolds and as a key building block in the synthesis of more complex molecular architectures. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly the effects of the difluoromethyl group on potency and selectivity. This product is strictly labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not approved for human, veterinary, therapeutic, or diagnostic uses. It must not be used as a consumer product or for any personal applications.

Properties

IUPAC Name

4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c1-6-10(12(16)17)7(11(13)14)5-8(15-6)9-3-2-4-18-9/h2-5,11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJXWBVPLVILBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CS2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Effects

Key Substituents and Their Implications
  • 4-(Difluoromethyl) Group : Introduces moderate electronegativity and steric bulk, balancing lipophilicity and metabolic resistance compared to trifluoromethyl analogs .

Comparison with Analogous Compounds :

2-Methyl-6-(trifluoromethyl)nicotinic Acid ():

  • Replaces difluoromethyl with a trifluoromethyl group (higher electronegativity, steric bulk) and lacks the thiophene ring.
  • Increased lipophilicity (LogP ~3.0 vs. ~2.5 for the difluoromethyl analog) due to trifluoromethyl’s strong electron-withdrawing nature .

2-Chloro-6-(trifluoromethyl)nicotinic Acid ():

  • Chloro substituent at the 2-position (electron-withdrawing) reduces basicity of the pyridine nitrogen, lowering pKa (~2.5 vs. ~3.1 for the methyl-substituted compound) .

6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic Acid ():

  • Tetrahydrofuran methoxy group enhances solubility (LogP ~1.8) but lacks fluorine, reducing metabolic stability .

Physicochemical Properties

Compound Fluorine Atoms Substituents (Positions) Predicted LogP pKa (COOH) Key Features
4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid 2 Methyl (2), Difluoromethyl (4), Thiophen (6) ~2.5 ~3.1 Balanced lipophilicity, aromatic sulfur
2-Methyl-6-(trifluoromethyl)nicotinic acid 3 Methyl (2), Trifluoromethyl (6) ~3.0 ~2.8 High lipophilicity, strong electron withdrawal
2-Chloro-6-(trifluoromethyl)nicotinic acid 3 Chloro (2), Trifluoromethyl (6) ~2.8 ~2.5 Enhanced acidity, electron-deficient core
6-Methyl-2-(tetrahydrofuranmethoxy)-nicotinic acid 0 Methyl (6), Tetrahydrofuranmethoxy (2) ~1.8 ~4.0 High solubility, ether-based flexibility

Notes:

  • Lipophilicity: Trifluoromethyl groups increase LogP significantly compared to difluoromethyl, while non-fluorinated analogs (e.g., tetrahydrofuranmethoxy) exhibit lower LogP .
  • Acidity : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .

Preparation Methods

Preparation of 4-Trifluoromethyl Nicotinic Acid (Analogous Methodology)

A well-documented preparation method for 4-trifluoromethyl nicotinic acid involves the following key steps:

Step Description Reagents/Conditions
1 Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH catalyst
2 Chlorination to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine POCl3
3 Catalytic hydrogenolysis and hydrolysis to yield 4-trifluoromethyl nicotinic acid Pd/C catalyst, hydrogen, aqueous conditions

This method is noted for its feasibility, safety, and economic advantages suitable for industrial production.

Alternative Routes Using Trifluoroacetyl Chloride and Vinyl Ether

Another synthetic route involves:

  • Reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of pyridine to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
  • Subsequent transformation through ammonia addition, reaction with methyl 3,3-dimethoxypropionate and sodium hydride in DMF, followed by reflux with sodium methoxide and sodium hydroxide to yield the nicotinic acid derivative.

This method, while effective, requires stringent temperature control at -50°C due to the use of sodium hydride, limiting its industrial applicability.

Adaptation to 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic Acid

Given the structural complexity of 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid, the preparation likely involves:

  • Introduction of the difluoromethyl group at the 4-position via late-stage fluorination or fluoromethylation techniques, such as deoxofluorination of hydroxymethyl or formyl precursors, as demonstrated in related fluorinated heterocycles.
  • Installation of the methyl group at the 2-position and thiophen-2-yl substituent at the 6-position through selective substitution or cross-coupling reactions on appropriately functionalized pyridine intermediates.
  • Final oxidation or hydrolysis to yield the nicotinic acid functionality.

Detailed Research Findings and Considerations

Aspect Details
Catalysts Pd/C is commonly used for hydrogenolysis steps to reduce nitrile or halogenated intermediates to the acid form.
Fluorination Techniques Late-stage deoxofluorination is effective for introducing difluoromethyl groups on heterocycles.
Reaction Conditions Control of temperature and careful choice of base (e.g., potassium hydroxide, sodium methoxide) are critical for cyclization and hydrolysis steps.
Industrial Viability Methods avoiding harsh conditions (e.g., -50°C) and hazardous reagents (e.g., sodium hydride) are preferred for scalability.
Intermediate Handling Chlorinated pyridine intermediates require careful handling and purification, often involving solvent extraction and washing steps.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents Conditions Outcome
1 Cyclization Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, KOH Aqueous/organic solvent, controlled temperature Formation of hydroxylated cyano-pyridine intermediate
2 Chlorination POCl3 Reflux Chlorinated pyridine intermediate
3 Substitution/Fluorination Difluoromethylating agents or deoxofluorination reagents Variable, often mild Introduction of difluoromethyl group
4 Cross-coupling Thiophen-2-yl boronic acid or halide, Pd catalyst Pd-catalyzed coupling (e.g., Suzuki) Attachment of thiophen-2-yl group at 6-position
5 Methylation Methylating agents (e.g., methyl iodide) Base-mediated Methyl group at 2-position
6 Hydrogenolysis/Hydrolysis Pd/C, H2, aqueous base Mild conditions Conversion to nicotinic acid

Q & A

Basic: What are the preferred synthetic routes for 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid?

Methodological Answer:
The synthesis typically involves:

Cyclization Reactions : Construct the pyridine core using a three-component reaction involving thiophene-2-carbaldehyde, methyl acetoacetate, and ammonium acetate under reflux in ethanol.

Fluorination : Introduce the difluoromethyl group via Claisen-Schmidt condensation with difluoroacetic anhydride under controlled pH (pH 6–7) to avoid overfluorination .

Functionalization : Couple the thiophene moiety using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of thiophene .

Key Considerations : Optimize reaction temperatures (80–120°C) and catalysts (e.g., K₂CO₃ as a base) to enhance yields .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Record ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
    • Thiophene protons: δ 7.2–7.4 ppm (multiplet).
    • Difluoromethyl group: δ 5.8–6.2 ppm (triplet, J = 56 Hz) .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) to assess purity (>98%) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 298.1) via ESI-MS .

Basic: What structural analogs of this compound have been studied, and how do they differ in activity?

Methodological Answer:
Key analogs include:

Compound NameStructural VariationBioactivity NotesSource
4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acidPhenyl instead of thiopheneReduced anti-inflammatory activity
6-(Trifluoromethyl)-2-methylnicotinic acidTrifluoromethyl groupEnhanced metabolic stability

Analysis : Thiophene-containing analogs show improved π-π stacking with aromatic residues in target enzymes, enhancing binding affinity .

Advanced: How can fluorination reaction yields be optimized without side-product formation?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu bimetallic systems to reduce dehalogenation byproducts .
  • Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that promote hydrolysis .
  • Temperature Control : Maintain 60–80°C during fluorination to balance reaction rate and selectivity .

Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and characterize intermediates using FTIR (C-F stretch at 1100–1200 cm⁻¹) .

Advanced: What computational methods are suitable for predicting this compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electronic properties (e.g., Fukui indices for nucleophilic sites) .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2), focusing on hydrogen bonds with Arg120 and hydrophobic contacts with the thiophene ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous and lipid bilayer environments .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .
  • Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from varying compound purity (validate via HPLC) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., phenyl vs. thiophene derivatives) to identify substituent-dependent trends .

Advanced: What strategies are recommended for synthesizing deuterated or isotopically labeled derivatives?

Methodological Answer:

  • Deuterium Exchange : React the nicotinic acid core with D₂O under acidic conditions (H₂SO₄, 100°C) to label exchangeable protons .
  • ¹³C-Labeling : Use sodium [¹³C]cyanide in the cyclization step to incorporate isotopic labels at the C-2 position .
  • Validation : Confirm isotopic incorporation via high-resolution MS and ¹³C NMR .

Advanced: How does the thiophene moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : The thiophene ring reduces CYP450-mediated oxidation compared to phenyl analogs (assess via liver microsome assays) .
  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Thiophene enhances logP (2.1 vs. 1.8 for phenyl), improving membrane diffusion .
  • Plasma Protein Binding : Determine via equilibrium dialysis; thiophene derivatives show 85–90% binding to albumin, affecting bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid

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